![molecular formula C20H18N4S B2694777 2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile CAS No. 2379984-21-9](/img/structure/B2694777.png)
2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile
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Description
2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of derivatives similar to "2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile" have been explored in various studies. These compounds, including thieno[3,2-b]quinoline derivatives, have been synthesized through different chemical reactions, showcasing the versatility of quinoline and its analogs in synthesizing molecules with potential medical benefits, including anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives (Solomon & Lee, 2011). Similarly, thienoazines and benzoazines have been synthesized from alkyl-substituted heteroaromatic carbonitriles, further demonstrating the chemical reactivity and potential of quinoline derivatives in synthetic organic chemistry (Elnagdi & Erian, 1990).
Anticancer and Biological Activities
The anticancer activities of quinoline derivatives have been a significant area of research. Quinoline and its analogs have shown effectiveness in inhibiting various cancer drug targets, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011). Additionally, some novel thieno[2,3-b]quinoline derivatives have exhibited growth-inhibitory activity against Saccharomyces cerevisiae, suggesting their potential as fungicidal agents (El-Gaby et al., 2006).
Photovoltaic Applications
Interestingly, certain derivatives have found applications in photovoltaic properties and organic–inorganic photodiode fabrication. Studies have demonstrated the potential of 4H-pyrano[3,2-c]quinoline derivatives in this context, indicating their utility in developing new materials for energy applications (Zeyada et al., 2016).
properties
IUPAC Name |
2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c21-10-16-9-14-3-1-2-4-18(14)22-20(16)24-12-17(13-24)23-7-5-19-15(11-23)6-8-25-19/h1-4,6,8-9,17H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIPDLPAJWDLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C4=NC5=CC=CC=C5C=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinoline-3-carbonitrile |
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